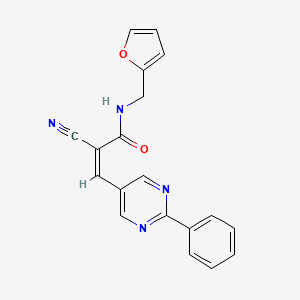

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has a unique chemical structure and exhibits promising pharmacological properties that make it a valuable tool for scientific research.

科学的研究の応用

Neuroinflammation Imaging

- PET Imaging of Microglia : The compound (11C)CPPC, which includes a structure similar to (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide, has been developed for PET imaging of microglia. This is significant for studying neuroinflammation in various neuropsychiatric disorders such as Alzheimer’s disease and Parkinson’s disease (Horti et al., 2019).

Heterocyclic Chemistry and Synthesis

- Versatile Precursor for Novel Azines : Enaminone derivatives, which include furan moieties similar to (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide, have been used as precursors for creating novel azines and azolotriazines. This demonstrates the compound's utility in innovative synthetic routes in chemistry (Sanad & Mekky, 2018).

Agricultural Chemistry

- Synthesis and Biological Activities : Compounds with structures including cyanoacrylates with furan moieties, akin to (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide, have been synthesized and evaluated for their herbicidal, plant growth regulatory, fungicidal, and antiviral activities. This highlights the potential agricultural applications of such compounds (Liu et al., 2007).

Antimicrobial Research

- Synthesis and Antimicrobial Activity : The synthesis of thio-substituted ethyl nicotinate and pyridothienopyrimidine derivatives, structurally related to (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide, has shown potential in antimicrobial activities. This underscores the importance of such compounds in the development of new antimicrobial agents (Gad-Elkareem et al., 2011).

Organic Synthesis

- Gold-Catalyzed Cyclization : The gold-catalyzed cyclization of (Z)-enynols, closely related to (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide, provides an efficient route to synthesize fully substituted furans and dihydrofurans. This highlights the compound's role in facilitating novel organic synthesis methods (Liu et al., 2005).

Biocatalysis

- Enantioselective Ene-Reduction by Fungi : The use of marine and terrestrial fungi for the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide, structurally related to the target compound, to produce (R)-2-cyano-3-(furan-2-yl)propanamide, exemplifies the biocatalytic applications of such compounds (Jimenez et al., 2019).

特性

IUPAC Name |

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(2-phenylpyrimidin-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c20-10-16(19(24)23-13-17-7-4-8-25-17)9-14-11-21-18(22-12-14)15-5-2-1-3-6-15/h1-9,11-12H,13H2,(H,23,24)/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNUBWRDAKJEFJ-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C=C(C#N)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)/C=C(/C#N)\C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-[(furan-2-yl)methyl]-3-(2-phenylpyrimidin-5-yl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethanol](/img/structure/B2573922.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2573925.png)

![2-[[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2573928.png)

![Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2573934.png)

![5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B2573935.png)

![N-isobutyl-3-[1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2573940.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2573943.png)

![(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2573944.png)